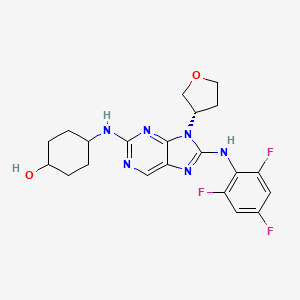
Citreoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citreoindole is a diketopiperazine metabolite isolated from a hybrid cell fusion of two strains of Penicillium citreoviride . This compound has garnered attention due to its cytotoxic properties, particularly against HeLa cells . This compound is part of the broader class of indole alkaloids, which are known for their extensive pharmacological activities .
Preparation Methods
Chemical Reactions Analysis
Citreoindole, like other indole alkaloids, can undergo various chemical reactions. These include:
Reduction: Reduction reactions can modify the diketopiperazine ring, potentially altering its biological activity.
Substitution: Substitution reactions at different positions on the indole ring can lead to a variety of derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically more complex indole derivatives .
Scientific Research Applications
Citreoindole has several scientific research applications:
Mechanism of Action
The mechanism of action of citreoindole involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but it is known to inhibit cell proliferation and induce apoptosis in HeLa cells . Further research is needed to fully understand the pathways involved.
Comparison with Similar Compounds
Citreoindole is similar to other indole alkaloids such as haenamindole and fumiquinazoline . These compounds share structural similarities but differ in their specific biological activities and sources. Haenamindole, for example, is also isolated from marine fungi and exhibits anti-insectan activity . This compound’s uniqueness lies in its specific cytotoxicity against HeLa cells and its distinct diketopiperazine structure .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique structure and biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C29H28N4O4 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(3S,6S)-3-[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione |
InChI |
InChI=1S/C29H28N4O4/c34-25-16-21(19-11-5-2-6-12-19)32-28-29(37,20-13-7-8-14-24(20)33(25)28)17-23-27(36)30-22(26(35)31-23)15-18-9-3-1-4-10-18/h1-14,21-23,28,32,37H,15-17H2,(H,30,36)(H,31,35)/t21-,22-,23-,28+,29+/m0/s1 |
InChI Key |
PDYXWTDVSYEDKW-DQKFTCOISA-N |
Isomeric SMILES |
C1[C@H](N[C@H]2[C@](C3=CC=CC=C3N2C1=O)(C[C@H]4C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(NC2C(C3=CC=CC=C3N2C1=O)(CC4C(=O)NC(C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


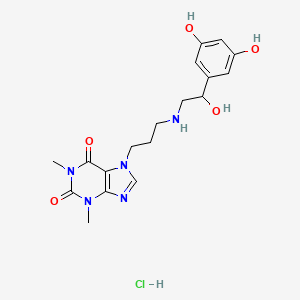


![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
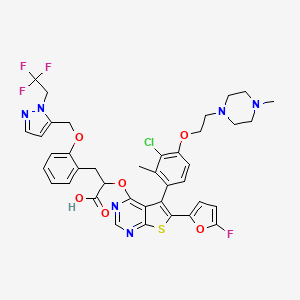
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)

![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)
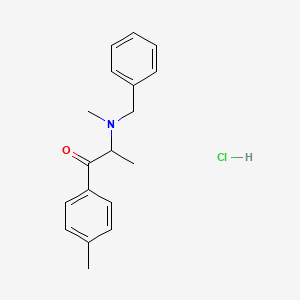
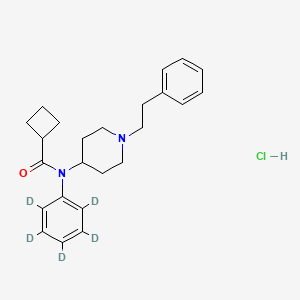
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
